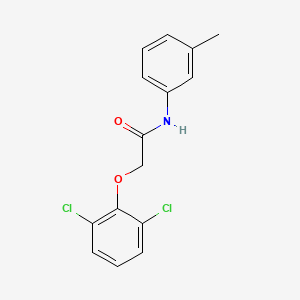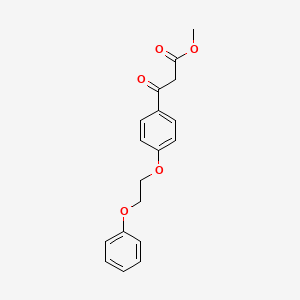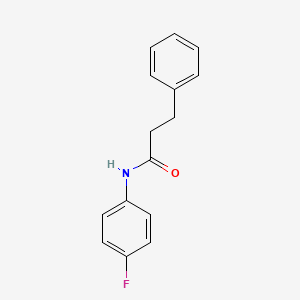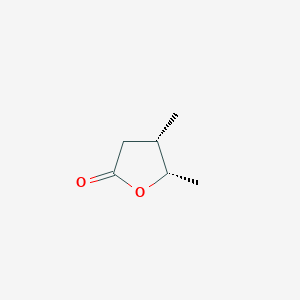
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4,5-dimetildihidro-2(3H)-furanona es un compuesto de lactona quiral con importancia significativa en química orgánica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4S,5S)-4,5-dimetildihidro-2(3H)-furanona típicamente involucra métodos de reducción diastereoselectiva. Un enfoque común es la reducción de (5S,6RS)-6-alquil-5-benciloxi-6-hidroxi-2-piperidinonas usando L-Selectride a temperaturas que van desde -20°C hasta temperatura ambiente . Este método produce el producto deseado con alta diastereoselectividad y excelentes rendimientos.
Métodos de producción industrial
Los métodos de producción industrial para (4S,5S)-4,5-dimetildihidro-2(3H)-furanona no están extensamente documentados. Los principios de reducción diastereoselectiva y el uso de materiales de partida de piscina quiral probablemente se emplean para lograr la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(4S,5S)-4,5-dimetildihidro-2(3H)-furanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían dependiendo de la transformación deseada, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y lactonas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(4S,5S)-4,5-dimetildihidro-2(3H)-furanona tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y como un auxiliar quiral en la síntesis asimétrica.
Biología: El compuesto se utiliza en el estudio de reacciones catalizadas por enzimas y como un sustrato modelo para comprender los procesos biológicos.
Mecanismo De Acción
El mecanismo de acción de (4S,5S)-4,5-dimetildihidro-2(3H)-furanona implica su interacción con los objetivos moleculares a través de sus centros quirales. El compuesto puede formar interacciones específicas con enzimas y receptores, influenciando las vías bioquímicas. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
(4S,5S)-4,5-Bis(hidroximetil)-2,2-dimetil-1,3-dioxolano: Un compuesto similar con grupos hidroximetil en lugar de grupos metil.
(4S,5S)-germacrona 4,5-epóxido: Un sesquiterpeno con una configuración estereoquímica similar.
Curdiona: Otro sesquiterpeno con características estructurales relacionadas
Unicidad
(4S,5S)-4,5-dimetildihidro-2(3H)-furanona es única debido a sus centros quirales específicos y las propiedades estereoquímicas resultantes. Esta singularidad lo hace valioso en la síntesis asimétrica y como un compuesto modelo para estudiar interacciones quirales en varios campos científicos.
Propiedades
Número CAS |
80009-59-2 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
Clave InChI |
PXIPZIPSDBXFQR-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1CC(=O)O[C@H]1C |
SMILES canónico |
CC1CC(=O)OC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


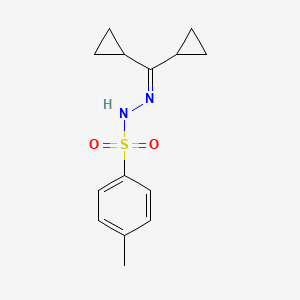

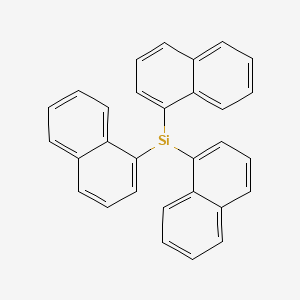

![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
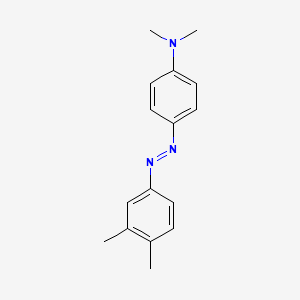


![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
